N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis . The imidazo[1,2-a]pyridine scaffold is recognized for its structural versatility and biological activity, making it a valuable target for drug discovery and development .
Preparation Methods
The synthesis of N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide can be achieved through various synthetic routes. Common strategies include:
Condensation Reactions: These involve the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds in a single step, providing an efficient route to the target compound.
Oxidative Coupling: This method involves the use of oxidizing agents to couple the necessary precursors, forming the desired imidazo[1,2-a]pyridine scaffold.
Tandem Reactions: These involve a sequence of reactions that occur in a single reaction vessel, leading to the formation of the target compound with high efficiency.
Aminooxygenation and Hydroamination Reactions: These reactions introduce amino and oxygen functionalities into the imidazo[1,2-a]pyridine scaffold, providing access to a variety of derivatives.
Chemical Reactions Analysis
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and Electrophiles: Halides, amines, and other nucleophilic or electrophilic species.
The major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the parent compound .
Scientific Research Applications
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in the growth and replication of pathogenic microorganisms . This inhibition disrupts essential cellular processes, leading to the death of the target organisms . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide can be compared with other similar compounds in the imidazo[1,2-a]pyridine class, such as:
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its significant activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Imidazo[1,2-a]pyridine-3-carboxamide analogues: These compounds exhibit a range of biological activities and are explored for their potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activity, which can differ from other compounds in the same class .
Properties
IUPAC Name |
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-8-9-15-19-13(2)16(20(15)11-12)17(21)18-10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFWJMCXWCQDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C(=O)NCC3=CC=CC=C3)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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